Potent and Selective 5-HT₂B Receptor Antagonism
This compound exhibits nanomolar binding affinity and functional antagonism at the 5-HT₂B receptor, differentiating it from other cyclopropanecarboxamide-based JAK inhibitors. It shows an IC₅₀ of 22±9.0 nM for binding [1] and an IC₅₀ of 54 nM for cellular antagonism [1], while demonstrating no agonist or antagonist activity against 160 other GPCRs [1]. This selectivity contrasts with pan-kinase inhibitors like Ruxolitinib (a JAK1/2 inhibitor) [2].
| Evidence Dimension | 5-HT₂B Receptor Binding Affinity (IC₅₀) |
|---|---|
| Target Compound Data | 22 ± 9.0 nM |
| Comparator Or Baseline | Ruxolitinib (JAK1/2 inhibitor): No reported activity at 5-HT₂B |
| Quantified Difference | Qualitative difference in primary target |
| Conditions | Radioligand binding assay |
Why This Matters
This level of potency and selectivity is critical for studies aimed at dissecting the role of 5-HT₂B in neurological and fibrotic diseases, where off-target JAK inhibition would confound results.
- [1] PMC Table 1. 5HT2bR binding activity: IC50 = 22±9.0 nM; Cellular 5HT2bR antagonist activity: IC50 = 54 nM; GPCR screen (161 GPCRs): Negative for all except 5HT2bR. Journal of Alzheimer's Disease. 2024. View Source
- [2] Ruxolitinib: The First FDA Approved Therapy for the Treatment of Myelofibrosis. Incyte Corporation. View Source
